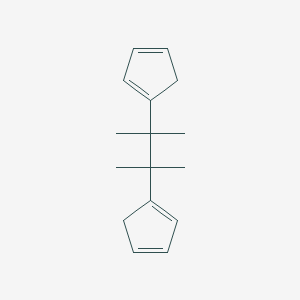
5-Methyloctane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloctane-2,3-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctane-2,3-dione typically involves the oxidation of 5-methyloctane-2,3-diol. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyloctane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
5-Methyloctane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyloctane-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhexane-2,3-dione: A shorter-chain analogue with similar chemical properties but different physical characteristics.
5-Methylheptane-2,3-dione: Another analogue with one less carbon atom, affecting its reactivity and applications.
5-Methylnonane-2,3-dione: A longer-chain analogue with increased hydrophobicity and different solubility properties.
Uniqueness
5-Methyloctane-2,3-dione is unique due to its specific chain length and the presence of two ketone groups, which confer distinct reactivity and physical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
59020-81-4 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
5-methyloctane-2,3-dione |
InChI |
InChI=1S/C9H16O2/c1-4-5-7(2)6-9(11)8(3)10/h7H,4-6H2,1-3H3 |
Clave InChI |
QEAIKCJSMDKTMW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)






